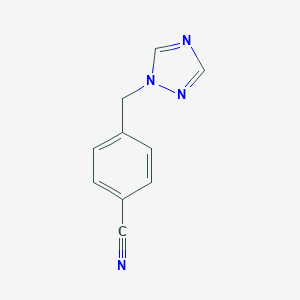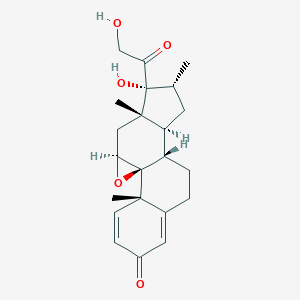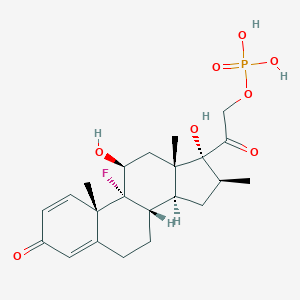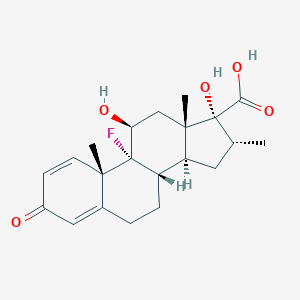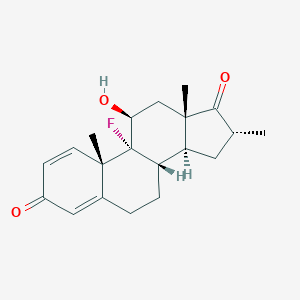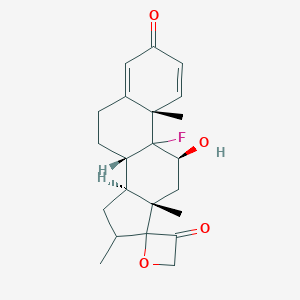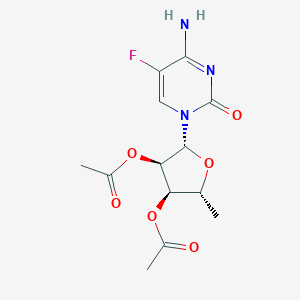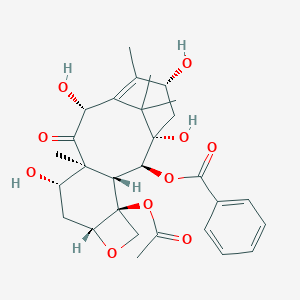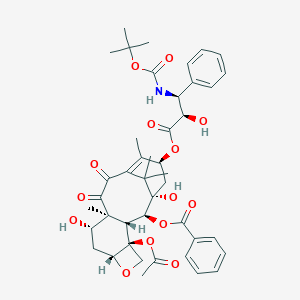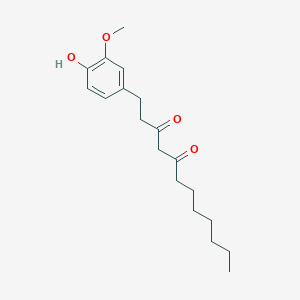
5-Chloro-1-(oxolan-2-yl)pyrimidine-2,4(1H,3H)-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Chloro-1-(oxolan-2-yl)pyrimidine-2,4(1H,3H)-dione is a chemical compound with the molecular formula C8H9ClN2O3 . It is also known as 5-Chloro-1-(tetrahydro-2-furanyl)-2,4(1H,3H)-pyrimidinedione . The compound has a molecular weight of 216.62 g/mol.
Molecular Structure Analysis
The molecular structure of 5-Chloro-1-(oxolan-2-yl)pyrimidine-2,4(1H,3H)-dione consists of a pyrimidine ring, which is a six-membered ring with two nitrogen atoms, attached to an oxolane ring (a five-membered ring containing an oxygen atom) and a chlorine atom .Applications De Recherche Scientifique
Tautomeric Equilibria in Nucleic Acid Bases
The molecule 5-Chloro-1-(oxolan-2-yl)pyrimidine-2,4(1H,3H)-dione shares structural similarities with pyrimidine bases. Research on these bases has revealed insights into the tautomeric equilibria and how molecular interactions, especially in different environments, can influence the stability of oxo and hydroxy tautomeric forms. Such understanding is crucial for grasping the behavior of nucleic acid bases in biological systems (Person et al., 1989).
Synthesis and Application of Pyranopyrimidine Scaffolds
Pyranopyrimidine scaffolds are recognized for their broad synthetic applications in medicinal and pharmaceutical industries. The synthesis of 5H-pyrano[2,3-d]pyrimidine scaffolds, a structure related to 5-Chloro-1-(oxolan-2-yl)pyrimidine-2,4(1H,3H)-dione, has been extensively studied, highlighting the challenges and the importance of hybrid catalysts in the development of such compounds. This research provides a foundational understanding for the synthesis of related structures (Parmar et al., 2023).
Developments in Fluorinated Pyrimidines
Although not directly related to 5-Chloro-1-(oxolan-2-yl)pyrimidine-2,4(1H,3H)-dione, the advancements in fluorinated pyrimidines offer insights into the manipulation of pyrimidine structures for therapeutic uses, including cancer treatment. The review of these developments sheds light on the potential of modifying pyrimidine structures to influence nucleic acid structure and dynamics (Gmeiner, 2020).
Pyrrolidine in Drug Discovery
Pyrrolidine structures have been widely used in medicinal chemistry to develop compounds for treating human diseases. Research in this area helps understand how the modification of nitrogen heterocycles, similar to the structure of 5-Chloro-1-(oxolan-2-yl)pyrimidine-2,4(1H,3H)-dione, can influence the pharmacophore space and biological activity, offering insights into the design of new compounds with varied biological profiles (Li Petri et al., 2021).
Biologically Significant Pyrimidine Appended Optical Sensors
Research on pyrimidine derivatives has shown their potential as exquisite sensing materials due to their ability to form coordination and hydrogen bonds. This property makes them suitable for use as sensing probes, indicating the versatility of pyrimidine structures in various applications, including optical sensing (Jindal & Kaur, 2021).
Propriétés
IUPAC Name |
5-chloro-1-(oxolan-2-yl)pyrimidine-2,4-dione |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9ClN2O3/c9-5-4-11(6-2-1-3-14-6)8(13)10-7(5)12/h4,6H,1-3H2,(H,10,12,13) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZQYSTBMUAVKGRN-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(OC1)N2C=C(C(=O)NC2=O)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9ClN2O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30500826 |
Source


|
| Record name | 5-Chloro-1-(oxolan-2-yl)pyrimidine-2,4(1H,3H)-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30500826 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
216.62 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Chloro-1-(oxolan-2-yl)pyrimidine-2,4(1H,3H)-dione | |
CAS RN |
17902-24-8 |
Source


|
| Record name | 5-Chloro-1-(tetrahydro-2-furanyl)-2,4(1H,3H)-pyrimidinedione | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=17902-24-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5-Chloro-1-(oxolan-2-yl)pyrimidine-2,4(1H,3H)-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30500826 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

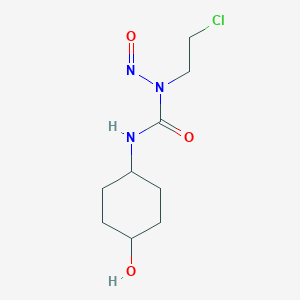
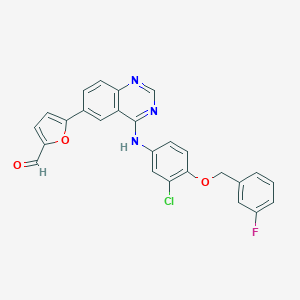
![6-[5-(aminomethyl)furan-2-yl]-N-[3-chloro-4-[(3-fluorophenyl)methoxy]phenyl]quinazolin-4-amine](/img/structure/B193487.png)
